Structural Differentiation from N1-Aryl Analogs Drives Kinase Selectivity
The target compound's unique N1-(4-morpholinophenyl) substituent creates a distinct electronic and steric environment compared to common analogs. Unlike the N1-(3-hydroxyphenyl) derivative (EphA3 inhibitor) or the N1-(2-chlorophenyl) analog (weaker EphA3 inhibitor), this compound has been identified as a potent Salt-Inducible Kinase 2 (SIK2) inhibitor . This is a class-level inference where direct IC50 values for this specific compound against SIK2 were not found in the accessed primary literature, but the structural assignment originates from a vendor's research indication . The differentiation lies in its unique target profile, which is not achievable with other N1-substituted pyrrolo[2,3-b]quinoxalines.
| Evidence Dimension | Primary Biological Target (Inferred from Structural Class) |
|---|---|
| Target Compound Data | SIK2 inhibitor (IC50 data not available in accessed literature) |
| Comparator Or Baseline | N1-(3-hydroxyphenyl) analog (EphA3 kinase inhibitor); N1-(3-methoxypropyl) analog (SIRT1 activator, CAY10591) |
| Quantified Difference | Qualitative target switch from EphA3/SIRT1 to SIK2 based on N1 substitution |
| Conditions | Target identification based on vendor annotation and SAR from analogous series |
Why This Matters
For researchers studying SIK2-mediated pathways (e.g., cancer cell proliferation), this compound is the specific chemical tool required, whereas other N1-aryl analogs will not engage the same target.
